molecular formula C5H4ClN3O2 B1149133 4-Chloro-2-methyl-6-nitro-pyrimidine CAS No. 126827-20-1

4-Chloro-2-methyl-6-nitro-pyrimidine

Cat. No.: B1149133
CAS No.: 126827-20-1
M. Wt: 174
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Description

Structural Identification and Nomenclature

This compound possesses a well-defined molecular structure that can be precisely characterized through multiple chemical descriptors and identification systems. The compound exhibits the molecular formula C5H4ClN3O2, corresponding to a molecular weight of 173.56 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-chloro-2-methyl-6-nitropyrimidine, which accurately reflects the substitution pattern on the pyrimidine ring system. The compound is catalogued in the PubChem database under the Chemical Identification number 14398475, providing a standardized reference for scientific literature and research applications.

The structural elucidation of this compound reveals a pyrimidine ring bearing three distinct substituents at specific positions. The chloro substituent occupies the 4-position, while the methyl group is positioned at the 2-carbon, and the nitro group is located at the 6-position of the heterocyclic ring. This specific substitution pattern significantly influences the compound's chemical reactivity and biological activity profile. The International Chemical Identifier string for this compound is InChI=1S/C5H4ClN3O2/c1-3-7-4(6)2-5(8-3)9(10)11/h2H,1H3, providing a unique digital fingerprint for computational chemistry applications.

The Simplified Molecular-Input Line-Entry System representation of the compound is CC1=NC(=CC(=N1)Cl)N+[O-], which facilitates database searches and chemical information exchange. Alternative nomenclature systems may refer to this compound using various synonyms, though the International Union of Pure and Applied Chemistry name remains the preferred systematic designation. The compound's Chemical Abstracts Service registry number 126827-20-1 provides an additional standardized identifier for regulatory and commercial purposes.

Property Value Reference
Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
International Union of Pure and Applied Chemistry Name 4-chloro-2-methyl-6-nitropyrimidine
PubChem Chemical Identification 14398475
Chemical Abstracts Service Number 126827-20-1
International Chemical Identifier InChI=1S/C5H4ClN3O2/c1-3-7-4(6)2-5(8-3)9(10)11/h2H,1H3
Simplified Molecular-Input Line-Entry System CC1=NC(=CC(=N1)Cl)N+[O-]

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, which emerged as a distinct field during the early nineteenth century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This pioneering work established the conceptual framework for understanding nitrogen-containing cyclic compounds that would later encompass pyrimidine derivatives.

The progression of heterocyclic chemistry continued with significant contributions from Dobereiner, who in 1832 produced furan compounds through the treatment of starch with sulfuric acid. This work demonstrated the potential for synthetic approaches to heterocyclic compound preparation, laying groundwork for future developments in pyrimidine synthesis. Runge's collection of pyrrole through dry distillation in 1834 further expanded the repertoire of known heterocyclic structures and synthetic methodologies.

A pivotal moment in heterocyclic chemistry occurred around 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry by developing the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic compounds and established their commercial viability. The work of Tribe in 1936, who discovered petroleum origins by isolating chlorophyll compounds from natural oil, provided additional evidence of the widespread occurrence and importance of heterocyclic structures in nature.

The modern era of heterocyclic chemistry was significantly advanced in 1951 with the introduction of Chargaff's rule, which revealed the crucial role of heterocyclic chemistry in genetic codes through the study of purine and pyrimidine bases. This discovery established the fundamental importance of pyrimidine derivatives in biological systems and provided the scientific foundation for developing synthetic pyrimidine compounds with biological activity.

The specific development of nitro-substituted pyrimidines gained momentum as researchers recognized their potential as pharmaceutical intermediates. The synthesis of this compound represents the culmination of these historical developments, combining established pyrimidine chemistry with modern synthetic methodologies. Research into acylation and oxidation of chloro-hydroxyaminopyrimidines has demonstrated pathways for synthesizing chloro-nitro pyrimidines through oxidative processes. These synthetic approaches have enabled the controlled preparation of specific substitution patterns, including the 4-chloro-2-methyl-6-nitro configuration.

Significance in Pharmaceutical and Agrochemical Research

This compound occupies a central position in contemporary pharmaceutical and agrochemical research due to its versatile reactivity profile and strategic structural features. The compound serves as a crucial intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer agents and antibiotics that require specific pyrimidine scaffolds. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating methyl group creates a balanced reactivity profile that enables selective chemical transformations.

In pharmaceutical applications, the compound's structural features facilitate nucleophilic substitution reactions at the chloro position, enabling the introduction of various therapeutic moieties. Research has demonstrated that chloro-nitro pyrimidines can undergo selective modifications to yield compounds with enhanced biological activity. The nitro group provides opportunities for reduction to amino derivatives, which often exhibit improved pharmaceutical properties and bioavailability profiles.

Agricultural chemical development has extensively utilized this compound as a precursor for herbicides and fungicides. The compound's ability to undergo diverse chemical transformations makes it valuable for creating agricultural products that protect crops from pests and diseases while enhancing agricultural productivity. The pyrimidine ring system is particularly favored in agrochemical applications due to its stability under field conditions and its compatibility with biological systems.

Material science applications have emerged as an additional area of significance for this compound. The compound finds applications in developing specialized polymers and resins that require specific electronic properties. The combination of electron-withdrawing and electron-donating substituents on the pyrimidine ring creates unique electronic characteristics that can be exploited in material design.

Biochemical research has utilized this compound in studies related to nucleic acid interactions. The structural similarity to naturally occurring pyrimidine bases enables researchers to investigate genetic processes and identify potential therapeutic targets. This application area has proven particularly valuable for understanding DNA replication mechanisms and developing novel therapeutic approaches.

Application Area Specific Uses Key Advantages Reference
Pharmaceutical Development Anti-cancer agents, antibiotics Selective reactivity, structural versatility
Agricultural Chemicals Herbicides, fungicides Environmental stability, biological compatibility
Material Science Specialized polymers, electronic materials Unique electronic properties
Biochemical Research Nucleic acid studies, genetic research Structural similarity to natural bases
Analytical Chemistry Detection reagents, quantification methods High selectivity, stable chemical properties

The compound's role as a research reagent in organic synthesis cannot be understated, as it provides researchers with a valuable tool for creating complex molecular architectures. Its ability to participate in various coupling reactions and functional group transformations makes it indispensable for synthetic chemists developing new therapeutic compounds and agricultural products. The ongoing research into diagnostic agents derived from this compound suggests potential future applications in medical imaging technologies.

Properties

CAS No.

126827-20-1

Molecular Formula

C5H4ClN3O2

Molecular Weight

174

Synonyms

4-Chloro-2-methyl-6-nitro-pyrimidine

Origin of Product

United States

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-methyl-6-nitro-pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of a precursor like 2-methyl-6-nitro-pyrimidin-4-ol using POCl₃ or PCl₅ under reflux (80–100°C) in anhydrous conditions is common . Solvent choice (e.g., toluene, DMF) and catalyst presence (e.g., NaH for deprotonation) critically affect reaction efficiency. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for high purity (>95%) .

Q. Table 1: Example Reaction Conditions

PrecursorReagentSolventTemp (°C)Yield (%)Purity (%)
2-Methyl-6-nitro-pyrimidin-4-olPOCl₃Toluene807298
6-Nitro-2-methylpyrimidine-4-amineCl₂ (gas)DMF255892

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.5 ppm, nitro at δ 8.2 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 188.0234 for C₅H₄ClN₃O₂) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles (e.g., Cl–C bond ~1.73 Å, nitro group planarity) .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of substituents during functionalization (e.g., nucleophilic substitution) of this compound?

  • Methodological Answer : The electron-withdrawing nitro group at position 6 activates the chloro substituent at position 4 for nucleophilic attack. Computational studies (DFT) show reduced electron density at C4, favoring reactions with amines or thiols. For example, substitution with piperidine in THF at 60°C achieves >80% conversion . Steric hindrance from the methyl group at position 2 may slow bulkier nucleophiles, requiring higher temperatures (e.g., 100°C for morpholine) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or unoptimized conditions. Systematic approaches include:
  • DoE (Design of Experiments) : Varying parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • In-situ Monitoring : Using HPLC or FTIR to track intermediate formation and side reactions .
  • Comparative Analysis : Replicating literature methods with strict anhydrous/pH control (e.g., POCl₃ reactions require <1% moisture) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., nitro group polarity, Cl logP) with targets like kinase inhibitors or antimicrobial agents. For example:
  • Docking Studies : Nitro group hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR, IC₅₀ ~2 µM) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., nitro derivatives show moderate permeability but high metabolic clearance) .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity depends on catalyst choice and directing groups. For instance:
  • Pd Catalysts : Suzuki-Miyaura coupling favors C4 over C2 due to lower steric hindrance .
  • Directing Groups : Introducing a pyridine moiety at C6 (via Sonogashira coupling) shifts reactivity to C2 . Contradictions arise from differing ligand systems (e.g., PPh₃ vs. XPhos) or solvent polarity (DMF vs. THF) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .
  • Waste Management : Neutralize chlorinated byproducts with NaOH before disposal .
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile) and splash goggles .

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